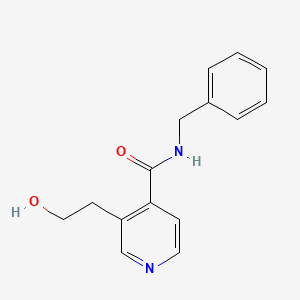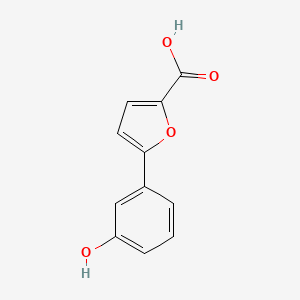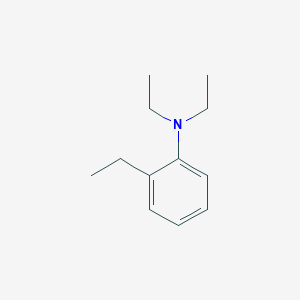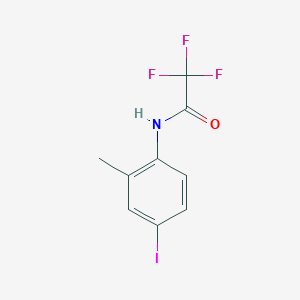
N-benzyl-3-(2-hydroxyethyl)pyridine-4-carboxamide
Descripción general
Descripción
“N-benzyl-3-(2-hydroxyethyl)pyridine-4-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom . The “N-benzyl” part refers to a benzyl group attached to the nitrogen atom, and the “3-(2-hydroxyethyl)” part indicates a 2-hydroxyethyl group attached to the 3rd position of the pyridine ring . The “4-carboxamide” part means there is a carboxamide group at the 4th position of the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring provides a planar, aromatic core, while the benzyl, 2-hydroxyethyl, and carboxamide groups add complexity to the structure . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Direcciones Futuras
Future research on “N-benzyl-3-(2-hydroxyethyl)pyridine-4-carboxamide” could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and assessment of its potential uses, such as in the development of new drugs or materials .
Propiedades
Número CAS |
345311-05-9 |
|---|---|
Fórmula molecular |
C15H16N2O2 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
N-benzyl-3-(2-hydroxyethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C15H16N2O2/c18-9-7-13-11-16-8-6-14(13)15(19)17-10-12-4-2-1-3-5-12/h1-6,8,11,18H,7,9-10H2,(H,17,19) |
Clave InChI |
FLBGFYZICOBEIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C2=C(C=NC=C2)CCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,3S,4R)-4-acetyloxy-3-phenylmethoxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B8750216.png)


![3-{[4-(1-Methylethyl)phenoxy]methyl}pyridin-2-amine](/img/structure/B8750231.png)
![5-Methoxy-2-[(methylsulfanyl)methyl]pyrimidin-4(3H)-one](/img/structure/B8750239.png)



![6-Chloro-2-(4-methoxy-3,5-dimethylphenyl)oxazolo[4,5-C]pyridine](/img/structure/B8750279.png)

